N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide
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Overview
Description
N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide is a member of thioureas.
Scientific Research Applications
Dye Synthesis and Colorimetry
N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide and its derivatives are used in the synthesis of disperse and cationic dyes. These dyes are particularly effective for coloring polyamide fabrics. The color properties of dyed materials are assessed using tristimulus colorimetry, highlighting the significance of these compounds in textile dyeing and color science (Barni et al., 1985).
Pharmacophore Modeling for Human African Trypanosomiasis
These compounds have been studied for their potential in treating human African trypanosomiasis (HAT). Quantitative structure–activity relationship (QSAR) and pharmacophore modeling analyses were conducted to understand their healing activity against HAT, offering insights into their therapeutic potential (Masand et al., 2016).
Development of Thermally Stable Polymers
Research has explored the use of oxazolopyridine derivatives in synthesizing thermally stable polyamides and copolyamides. These polymers exhibit high thermal stability, good solubility, and viscosity, making them valuable in various industrial applications (Khodadadipoor et al., 2020).
Herbicidal Activity
Compounds such as N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide derivatives have been found to exhibit significant herbicidal activity. They are effective against a broad spectrum of vegetation at low application rates, offering a potential avenue for agricultural weed control (Moran, 2003).
Synthesis of Heterocyclic Compounds
These compounds are crucial in the synthesis of various heterocyclic compounds, highlighting their importance in organic chemistry and pharmaceutical research. Their role in creating complex molecular structures is pivotal for advancing synthetic methodologies (Hojati et al., 2011).
properties
Product Name |
N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide |
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Molecular Formula |
C18H12N4O3S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12N4O3S/c23-16(14-7-3-9-24-14)22-18(26)20-12-5-1-4-11(10-12)17-21-15-13(25-17)6-2-8-19-15/h1-10H,(H2,20,22,23,26) |
InChI Key |
UKSDIBCTABSJOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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